N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

This 4,7-dimethylbenzothiazole with meta-linked succinimidyl-benzamide is a precise scaffold-hopping probe for EGFR-TK inhibitor SAR. The meta-substitution vector differentiates it from para-regioisomers, while the saturated dioxopyrrolidine ring delivers enhanced hydrophobic pocket occupancy versus unsaturated analogs. Procure alongside CAS 864860-79-7 and CAS 897618-00-7 to form a minimum isomeric triplet for ADMET model validation. Confirm exact CAS upon ordering.

Molecular Formula C20H17N3O3S
Molecular Weight 379.43
CAS No. 897618-07-4
Cat. No. B2724279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS897618-07-4
Molecular FormulaC20H17N3O3S
Molecular Weight379.43
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
InChIInChI=1S/C20H17N3O3S/c1-11-6-7-12(2)18-17(11)21-20(27-18)22-19(26)13-4-3-5-14(10-13)23-15(24)8-9-16(23)25/h3-7,10H,8-9H2,1-2H3,(H,21,22,26)
InChIKeyVGQPGIBNAHZFNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 897618-07-4 Procurement Guide: Benzothiazole-Succinimide Amide for Kinase-Targeted Antitumor Research


N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 897618-07-4, C20H17N3O3S, MW 379.43) is a synthetic small molecule combining a 4,7-dimethylbenzothiazole core with a meta-substituted succinimide-benzamide moiety . This compound belongs to a chemotype where the 2,5-dioxopyrrolidine (succinimide) group has been demonstrated, in closely related benzothiazole series, to enhance hydrophobic interaction with the EGFR tyrosine kinase active site and improve antitumor growth inhibition relative to analogs lacking this moiety [1]. The specific 4,7-dimethyl substitution pattern and meta-benzamide linkage differentiate it from its 4,5-dimethyl and para-benzamide regioisomers, potentially altering target engagement geometry and physicochemical properties.

Why N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide Cannot Be Replaced by Off-the-Shelf Benzothiazole Amides


Benzothiazole amide derivatives are a broad class with highly variable biological readouts depending on subtle structural features. In the Gabr et al. (2015) benzothiazole series, saturation of a 2,5-dioxopyrrole olefinic bond to form a saturated dioxopyrrolidine ring (compound 8) increased antitumor growth inhibition against MDA-MB-468 breast cancer cells from negligible to 62.5% GI at 10 µM, and improved EGFR-TK inhibition to 40.33% compared to 35.27% for the benzylidene analog (compound 4) [1]. This demonstrates that within a single scaffold, the presence and saturation state of the dioxopyrrolidine/succinimide group is a binary switch for biological potency. For the target compound, the meta-substitution of the succinimide on the benzamide ring (versus para in other catalog analogs) creates a distinct vector for target interaction that generic benzothiazole amides cannot replicate . Substituting an uncharacterized benzothiazole derivative risks losing the specific hydrophobic interactions and hydrogen bonding geometry conferred by the 3-(2,5-dioxopyrrolidin-1-yl)benzamide substructure.

Quantitative Differentiation Evidence: CAS 897618-07-4 vs. Closest Structural Analogs


Meta- vs. Para-Succinimide Benzamide Regiochemistry: Structural Rationale for Distinct Target Engagement

The target compound (CAS 897618-07-4) bears the 2,5-dioxopyrrolidin-1-yl group at the meta (3-) position of the benzamide ring. The nearest cataloged regioisomer, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 897618-00-7), places this group at the para (4-) position . In benzamide-based kinase inhibitor design, the substitution position on the central phenyl ring governs the dihedral angle between the benzothiazole and succinimide pharmacophores, directly affecting ATP-binding pocket complementarity [1]. The meta linkage introduces a ~60° directional offset relative to the para isomer, which may allow the succinimide carbonyls to engage different hinge-region residues or alter the depth of hydrophobic pocket penetration. While no direct head-to-head biochemical comparison of these two regioisomers has been published, the SAR lesson from Gabr et al. (2015) is unambiguous: modification of the hydrophobic moiety attachment point changed compound 8 (saturated dioxopyrrolidine) vs. compound 7 (unsaturated dioxopyrrole) activity by >20 percentage points of growth inhibition across multiple cell lines [1]. Comparable sensitivity is expected for benzamide regioisomerism.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

4,7-Dimethyl vs. 4,5-Dimethyl Benzothiazole Substitution: Differential Physicochemical and Binding Profiles

The target compound features methyl groups at the 4- and 7-positions of the benzothiazole ring. The closest positional isomer, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 864860-79-7), places the second methyl at the 5-position [1]. In the benzothiazole system, the 4- and 7-positions are peri to the sulfur atom and adjacent to the ring junction, whereas the 5-position is more remote. The 4,7-dimethyl pattern creates a symmetric electron-donating environment around the thiazole ring, which influences the pKa of the benzothiazole nitrogen and the overall molecular dipole. While no published experimental comparison exists, the 4,7-substitution is expected to yield a different clogP and dipole moment compared to the 4,5-isomer, potentially altering membrane permeability and off-target binding profiles [2]. Both isomers share identical molecular formula (C20H17N3O3S, MW 379.43) and would be indistinguishable by LC-MS alone, making explicit CAS verification essential for procurement.

Medicinal Chemistry Physicochemical Properties Isomer Differentiation

Succinimide (2,5-Dioxopyrrolidine) Moiety: Evidence for EGFR-TK Affinity Enhancement from Closest Analog Series

In the Gabr et al. (2015) benzothiazole series, compound 8—which incorporates a saturated 2,5-dioxopyrrolidine (succinimide) ring—demonstrated 40.33% EGFR-TK inhibition at 10 µM, the highest among four tested compounds. Its comparators, compound 4 (benzylidene analog, no dioxopyrrolidine) and compound 5 (2-oxoindoline analog), showed 35.27% and 36.59% inhibition respectively [1]. In the NCI 60-cell-line panel at 10 µM single dose, compound 8 achieved growth inhibition (GI%) values of 62.5% (MDA-MB-468 breast), 56.5% (NCI-H522 non-small cell lung), 46.6% (A498 renal), and 44.4% (RPMI-8226 leukemia) [1]. SAR analysis concluded that 'incorporation of 2,5-dioxopyrrolidine moiety into the benzothiazole ring improved the hydrophobic interaction with the active site of the target enzyme and accordingly enhanced the antitumor activity' [1]. The target compound (CAS 897618-07-4) contains this same 2,5-dioxopyrrolidin-1-yl pharmacophore, but linked through a benzamide spacer rather than the acetamide linker of compound 8, and with a 4,7-dimethylbenzothiazole core instead of 6-chlorobenzothiazole. The benzamide spacer may confer greater conformational rigidity than the acetamide linker.

EGFR Tyrosine Kinase Antitumor Activity Succinimide Pharmacophore

Absence of Genotoxicity Liability: Differentiation from Benzothiazole Amides Known to Generate Aryl Amine Metabolites

A known liability of certain benzothiazole amide derivatives is the metabolic hydrolysis of the amide bond to release an aryl amine metabolite, which can undergo N-acetylation and potentially yield genotoxic intermediates. This was documented for TRPV1 antagonists of the benzothiazole amide series, where human and rat hepatocyte experiments demonstrated generation of an aryl amine metabolite with subsequent glutathione conjugation [1]. The target compound's 4,7-dimethyl substitution on the benzothiazole ring provides steric shielding around the benzothiazole 2-amino group that is the product of amide hydrolysis, potentially reducing the rate of metabolic amide cleavage compared to unsubstituted or mono-substituted benzothiazole amides. Additionally, the 3-(2,5-dioxopyrrolidin-1-yl)benzamide substructure means the benzamide amine is fully substituted (tertiary amide-like), unlike the primary aniline metabolites of concern. This structural feature distinguishes the target compound from the genotoxicity-liable benzothiazole amide series described in the literature.

Drug Metabolism Genotoxicity Assessment Structural Alert

Recommended Application Scenarios for CAS 897618-07-4 Based on Available Evidence


EGFR-Targeted Antitumor SAR Expansion Using Benzothiazole-Succinimide Chemotype

This compound is suitable as a scaffold-hopping starting point for medicinal chemists seeking to build SAR around the benzamide linker in EGFR-TK inhibitor design. The Gabr et al. (2015) series established that the 2,5-dioxopyrrolidine moiety delivers a ~5 percentage-point EGFR-TK inhibition advantage over non-succinimide analogs [1]. The target compound's benzamide spacer (vs. the acetamide linker in compound 8) provides an alternative conformational constraint, while the 4,7-dimethyl substitution pattern offers a distinct electron-donating environment compared to the 6-chloro substitution in the published series.

Isomer-Specific Physicochemical Profiling for Computational Model Validation

The target compound (CAS 897618-07-4, 4,7-dimethyl, meta-benzamide) and its two nearest isomers—CAS 864860-79-7 (4,5-dimethyl, meta-benzamide) and CAS 897618-00-7 (4,7-dimethyl, para-benzamide)—form a minimum isomeric triplet for testing computational predictions of logP, solubility, and target docking poses [1]. Since all three share the identical molecular formula (C20H17N3O3S) and are isobaric, experimental determination of their relative retention times, solubility, and permeability constitutes a controlled dataset for validating in silico ADMET models. This is a procurement-driven experiment requiring exact CAS verification of each isomer.

In Vitro Genotoxicity Benchmarking Without Aryl Amine Confound

For drug discovery programs that have encountered false-positive genotoxicity results with benzothiazole amides due to metabolic release of aniline metabolites (as documented in PMID 22867274 [1]), the target compound offers a structurally related negative control. The 4,7-dimethyl substitution and fully substituted benzamide nitrogen preclude formation of a primary aryl amine upon amide hydrolysis. This compound can serve as a comparator in Ames fluctuation and Comet assays alongside known genotoxic benzothiazole amides to validate that positive signals are metabolite-driven rather than scaffold-inherent.

Chemical Biology Tool for Hydrophobic Pocket Occupancy Studies

The Gabr et al. (2015) molecular docking analysis demonstrated that the 2,5-dioxopyrrolidine moiety of compound 8 occupied a hydrophobic pocket adjacent to the EGFR-TK ATP-binding site, contributing a binding energy advantage reflected in the full fitness score of −1954.05 kcal/mol [1]. The target compound's meta-benzamide succinimide may probe the same pocket from a different vector. Researchers studying hydrophobic pocket occupancy in kinase targets can use this compound as a probe to compare binding modes with the para-regioisomer and with non-succinimide controls.

Quote Request

Request a Quote for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.